1-methyl-5-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrazole-4-carboxylic acid
Overview
Description
1-methyl-5-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrazole-4-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of α, β-unsaturated carbonyl compounds with substituted hydrazine in the presence of a protic acid or acid salt and alkali . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s high purity, which is essential for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-methyl-5-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-5-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-trisubstituted-1H-pyrazoles: These compounds share a similar pyrazole core but differ in their substitution patterns.
Indole derivatives: These compounds feature a fused ring system similar to quinoline and exhibit various biological activities.
Uniqueness
1-methyl-5-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrazole-4-carboxylic acid is unique due to its specific combination of a pyrazole ring and a quinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-methyl-5-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-5-3-6-11-7-4-8-19(13(10)11)15(20)14-12(16(21)22)9-17-18(14)2/h3,5-6,9H,4,7-8H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMATBQKVVLVMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=C(C=NN3C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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